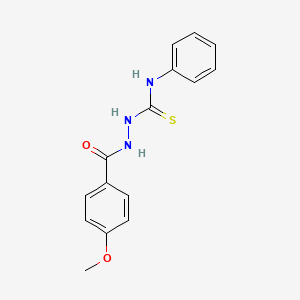

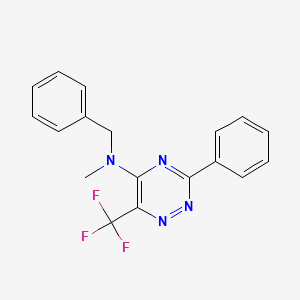

![molecular formula C20H10Cl3F3N4OS2 B2482876 (2Z)-2-[(2-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}hydrazin-1-yl)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile CAS No. 691879-59-1](/img/structure/B2482876.png)

(2Z)-2-[(2-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}hydrazin-1-yl)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research in the field of organic synthesis often focuses on developing compounds with potential therapeutic applications. Compounds containing chlorophenyl, thiazole, and hydrazine functionalities, similar to the target molecule, have been studied for their pharmacological potential, including antimicrobial and antiviral activities.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, starting from basic precursors like 4-chlorobenzoic acid or 4-chlorophenoxyacetic acid. These processes may include esterification, hydrazination, and cyclization steps to introduce the desired functional groups and scaffold structures (Siddiqui et al., 2014; Chen et al., 2010).

Scientific Research Applications

Synthesis and Characterization

Synthesis of Thiazole Derivatives

A study by Szczepański, Tuszewska, and Trotsko (2020) details the synthesis of new thiazole derivatives from 4-(4-chlorophenyl)-1-(2,4-dichloro-1,3-thiazol-5-yl)methylidene-3-thiosemicarbazide, providing insights into the structural aspects of similar compounds (Szczepański, Tuszewska, & Trotsko, 2020).

Nitriles in Organic Synthesis

Zaki et al. (2006) utilized a compound structurally similar to the one for the synthesis of various benzothiazole derivatives, demonstrating the compound's utility in organic synthesis (Zaki, Fadda, Samir, & Amer, 2006).

Corrosion Inhibition

- Corrosion Inhibitors for Alloys: El-Lateef et al. (2021) synthesized poly[(hydrazinylazo)]thiazoles derivatives, closely related to the compound , showing significant potential as corrosion inhibitors for cast iron-carbon alloy in acidic environments (El-Lateef, Sayed, Gomha, Bakir, & Shalabi, 2021).

Anticancer Potential

- Anticancer Agents: Ekrek et al. (2022) investigated the synthesis and biological evaluation of thiazole and thiadiazole derivatives, similar to the compound of interest, for their potential as anticancer agents (Ekrek, Şenkardeş, Erdoğan, & Çevik, 2022).

Antimicrobial Activity

- Antimicrobial Studies: El-Shehry, El‐Hag, and Ewies (2020) synthesized new fused thiazolo[3,2-b]triazine and triazolo[4,3-b]triazine derivatives, indicating their potential in antimicrobial activities, which can be linked to similar compounds (El-Shehry, El‐Hag, & Ewies, 2020).

Antiviral Properties

- Antiviral Sulfonamides: Chen et al. (2010) worked on thiadiazole sulfonamides, showing some possess anti-tobacco mosaic virus activity, indicating a potential avenue for exploring antiviral properties in similar compounds (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Antioxidant Properties

- Antioxidant Properties: Durgeswari et al. (2021) synthesized novel hydrazines with antioxidant properties, highlighting another potential area of application for related compounds (Durgeswari, Ganta, & Murthy*, 2021).

Antimalarial Activity

- Antimalarial Activity: Makam, Thakur, and Kannan (2014) studied 2-(2-hydrazinyl)thiazole derivatives for their antimalarial activity, showcasing the relevance of such compounds in malaria treatment research (Makam, Thakur, & Kannan, 2014).

Additional Applications

- Other Synthesis and Biological Evaluations: Further studies involve the synthesis and pharmacological evaluation of various derivatives for potential antimicrobial, anticancer, and other medicinal applications, which can be extrapolated to the compound (Various Authors, 2014-2021).

properties

IUPAC Name |

(2Z)-2-[[2-[5-(4-chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinyl]methylidene]-4,4,4-trifluoro-3-oxobutanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Cl3F3N4OS2/c21-11-1-4-13(5-2-11)32-18-16(14-6-3-12(22)7-15(14)23)29-19(33-18)30-28-9-10(8-27)17(31)20(24,25)26/h1-7,9,28H,(H,29,30)/b10-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPURCIBJXAXRQP-KTKRTIGZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=C(N=C(S2)NNC=C(C#N)C(=O)C(F)(F)F)C3=C(C=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1SC2=C(N=C(S2)NN/C=C(/C#N)\C(=O)C(F)(F)F)C3=C(C=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Cl3F3N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-[(2-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}hydrazin-1-yl)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

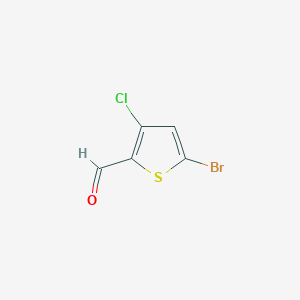

![6-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2482793.png)

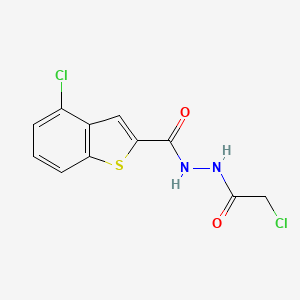

![3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2482799.png)

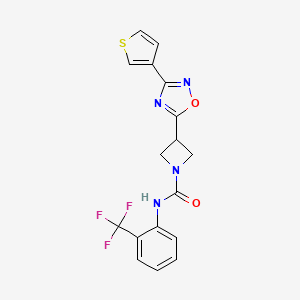

![1-((1R,5S)-8-(2-(4-fluorophenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2482801.png)

![8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B2482802.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2482803.png)

![(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-1-naphthalenylphosphino)ferrocene](/img/structure/B2482805.png)

![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)pent-4-en-1-one](/img/structure/B2482806.png)

![Sodium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2482814.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2482816.png)